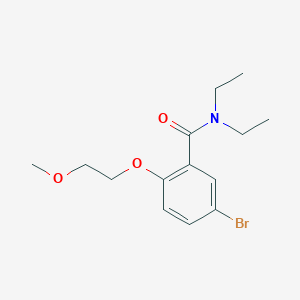

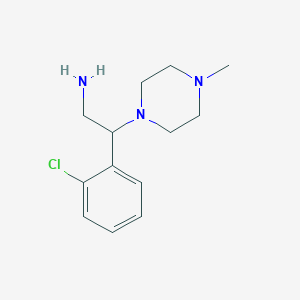

![molecular formula C18H16N4O8 B3165945 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid CAS No. 904817-86-3](/img/structure/B3165945.png)

2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid

Overview

Description

Molecular Structure Analysis

The molecular structure of 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid reveals a benzene ring with two nitro groups and a piperazine ring. The carboxylic acid group provides polarity, influencing solubility and reactivity. The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen ensures stability during synthesis .

Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it can undergo hydrolysis to remove the Boc group, yielding the free amine. Additionally, it may serve as a building block for more complex molecules, especially in medicinal chemistry .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid, due to its complex structure, finds its applications primarily in the field of chemical synthesis and structural analysis. A study by Kornylov et al. (2017) demonstrates an effective method for synthesizing a related compound, 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, which is a key building block for developing potent antagonists of the fibrinogen receptor. This process involves sequential C-N cross-coupling and intramolecular amidation, showcasing the compound's relevance in synthesizing biologically significant molecules (Kornylov, Krysko, Krysko, Sambursky, & Andronati, 2017).

Supramolecular Chemistry

In another aspect, the compound and its derivatives are studied for their supramolecular assembly characteristics. Prasad et al. (2022) investigated new salts of a related compound, 4-(4-nitrophenyl)piperazin-1-ium, with aromatic carboxylic acids, demonstrating how these assemblies can vary from two-dimensional to three-dimensional structures depending on the carboxylic acid used. This kind of research is crucial for understanding how molecular structures influence the formation and properties of larger supramolecular assemblies (Prasad, Devaraju, Vinaya, Yathirajan, Parkin, & Glidewell, 2022).

Polymer Synthesis

Yu et al. (1999) explored the synthesis of ordered polymers through direct polycondensation involving similar compounds, highlighting the utility of such chemical structures in creating novel polymeric materials with potentially unique properties. The study elaborates on the formation of an ordered poly(amide-acylhydrazide-amide) from nonsymmetric monomers, indicating the compound's potential application in designing and synthesizing new polymeric materials with specific order and functionality (Yu, Seino, & Ueda, 1999).

Antimicrobial Research

Patel et al. (2011) synthesized new pyridine derivatives involving similar chemical structures and evaluated their antimicrobial activities. This research points to the potential of such compounds in contributing to the development of new antimicrobial agents, showcasing the significance of these chemical structures in medicinal chemistry and drug development (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Similar compounds have been found to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

By inhibiting ache and buche, it could potentially affect the cholinergic signaling pathway . This could lead to enhanced cognition and memory, as acetylcholine is a key neurotransmitter in these processes .

Result of Action

Similar compounds have been shown to enhance cholinergic neurotransmission by inhibiting ache and buche . This could potentially lead to improved cognition and memory .

Future Directions

properties

IUPAC Name |

2-[4-(2-carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O8/c23-17(24)11-3-1-5-13(21(27)28)15(11)19-7-9-20(10-8-19)16-12(18(25)26)4-2-6-14(16)22(29)30/h1-6H,7-10H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGUMQVZJGQNEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)

![5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid](/img/structure/B3165903.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B3165919.png)

![3-[4-(4-Methoxyphenyl)-5-(thiophen-3-YL)-1H-imidazol-1-YL]propanoic acid](/img/structure/B3165935.png)

![12,13-Dihydro-11H-10b,13a-diazabenzo[2,3]azuleno[7,8,1-lma]fluoren-12-ol](/img/structure/B3165943.png)

![1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B3165952.png)

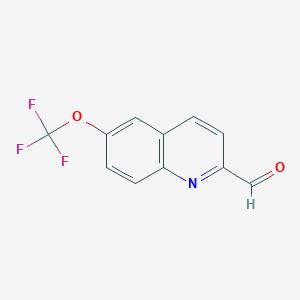

![[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B3165955.png)